molecular formula C9H10N2O2 B12981356 Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B12981356
M. Wt: 178.19 g/mol
InChI Key: KOCLZYBHZAUDKM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the reaction of a pyridine derivative with an appropriate aldehyde under specific conditions. For example, the starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be reacted with a substituted aldehyde at 50°C to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . The compound binds to the active site of the receptor, preventing its activation and subsequent signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group, which can influence its reactivity and biological activity. Its ability to inhibit FGFRs makes it a valuable compound in cancer research and drug development .

Biological Activity

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, which includes a pyrrole ring fused with a pyridine ring. The presence of the carboxylate group enhances its solubility and bioavailability, making it a suitable candidate for drug development.

The biological activity of this compound primarily involves the modulation of various signaling pathways. Research indicates that compounds in the pyrrolo[2,3-b]pyridine class can act as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression and metastasis .

Targeting FGFRs

FGFRs play a critical role in cell proliferation and survival. Inhibiting these receptors can lead to reduced tumor growth and increased apoptosis in cancer cells. For instance, studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on FGFR1–4 with IC50 values ranging from 7 to 712 nM .

Pharmacological Effects

Antitumor Activity : this compound has demonstrated significant antitumor activity in various cancer models. In vitro studies have indicated that this compound can inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis .

Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating cytokine production and reducing inflammatory cell infiltration in tissues. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds within the pyrrolo[2,3-b]pyridine class:

  • Study on FGFR Inhibition : A study synthesized multiple derivatives of 1H-pyrrolo[2,3-b]pyridine and assessed their FGFR inhibitory activities. Compound 4h was identified as a potent inhibitor with significant effects on cell migration and invasion in breast cancer models .
  • Anticancer Efficacy : Another study highlighted the ability of pyrrolo[2,3-b]pyridine derivatives to reduce tumor size in xenograft models by targeting FGFR signaling pathways . The results indicated a correlation between structural modifications and enhanced biological activity.

Data Table: Biological Activity Summary

Compound NameIC50 (nM)Biological ActivityReference
This compoundTBDAntitumor (breast cancer inhibition)
1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h)7FGFR1 inhibition
1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h)9FGFR2 inhibition
1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h)25FGFR3 inhibition
1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h)712FGFR4 inhibition

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

InChI

InChI=1S/C9H10N2O2/c1-13-9(12)7-3-5-11-8-6(7)2-4-10-8/h3,5H,2,4H2,1H3,(H,10,11)

InChI Key

KOCLZYBHZAUDKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCNC2=NC=C1

Origin of Product

United States

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